Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride is a chemical compound that belongs to the class of amines, specifically characterized by the presence of both a phenyl group and a pyridine moiety. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The dihydrochloride form indicates that it exists as a salt, which can enhance its solubility and stability.
Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride can be synthesized through several chemical methods, often involving the reaction of pyridine derivatives with phenylmethanamine precursors. The synthesis typically requires careful control of reaction conditions to achieve high yields and purity.
This compound is classified as an organic amine and can be categorized under:
The synthesis of Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride generally involves several key steps:
The reaction conditions such as temperature, solvent choice (e.g., methanol or dichloromethane), and catalyst selection (e.g., palladium-based catalysts) are critical for optimizing yield and purity during synthesis .
The molecular structure of Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride features:
The presence of both aromatic and heterocyclic components contributes to its chemical properties and reactivity.
Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism by which Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride exerts its effects involves interaction with biological targets. It may act as a ligand for specific receptors or enzymes, modulating their activity. The exact mechanism is context-dependent and may vary based on its application in pharmacology or biochemistry .
Relevant analyses include melting point determination and HPLC for purity assessment, confirming high purity levels (>95%) for synthesized compounds .
Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride has several scientific applications:
The evolution of bicyclic amine scaffolds represents a cornerstone in central nervous system (CNS) drug discovery, with phenyl(pyridinyl)methanamine derivatives emerging as structurally privileged pharmacophores. These compounds bridge traditional aromatic systems and aliphatic amines, enabling three-dimensional target engagement unattainable with planar scaffolds. The dihydrochloride salt form of phenyl(pyridin-4-yl)methanamine (CID 3124258) exemplifies this progression, offering enhanced aqueous solubility (predicted CCS: 139.5 Ų for [M+H]+ adduct) and crystallinity compared to its free base counterpart . This molecular characteristic addresses historical formulation challenges associated with CNS candidates, where blood-brain barrier penetration necessitates balanced lipophilicity (cLogP ~1.5-3.5) and polar surface area .
The scaffold's development trajectory parallels the exploration of conformational restraint strategies in neuropharmacology. Early psychotropic agents featured flexible ethylamine linkers between aromatic systems, yielding promiscuous receptor interactions. Incorporation of pyridine as a hydrogen bond acceptor introduced directionality to molecular recognition, as evidenced by the enhanced serotonin receptor affinity of pyridinyl analogs over phenyl counterparts. Contemporary analogs like phenyl(pyridin-2-yl)methanamine hydrochloride (CAS 59575-91-6) demonstrate this principle through their utility as reference standards in receptor binding studies, capitalizing on the chelation potential of the ortho-positioned nitrogen . The 4-isomer discussed herein adopts a distinct vectorial orientation, positioning its nitrogen for complementary interactions with aspartate residues in monoamine transporters.
Table 1: Evolution of Bicyclic Amine Scaffolds in CNS Therapeutics
Structural Era | Representative Scaffold | Key Advancement | Therapeutic Limitation Addressed |
---|---|---|---|
First Generation | Flexible arylalkylamines | Baseline monoamine modulation | Low receptor specificity |
Second Generation | Rigid heterocyclic amines | Conformational restraint | Metabolic instability |
Contemporary | Phenyl(pyridin-N-yl)methanamines | Directional H-bonding capacity | Blood-brain barrier penetration |
Salt Forms | Dihydrochloride derivatives | Enhanced solubility/crystallinity | Formulation challenges |
Pyridine-phenyl hybrids constitute a versatile framework in polypharmacology, with the methanamine linker enabling torsional flexibility between hydrophobic domains. Phenyl(pyridin-4-yl)methanamine’s structural isomerism profoundly influences target engagement profiles: the 4-pyridinyl configuration exhibits distinct electronic distribution versus 2- or 3-substituted analogs, evidenced by its dipole moment (calculated μ = 2.34 D) and electrostatic potential surface characteristics . This electronic profile facilitates dual interactions in complex binding pockets, as demonstrated in antitubercular agents where pyridine-2-methylamine derivatives (MIC = 0.0039–0.0625 μg/mL against MDR-TB) exploit both hydrophobic stacking and hydrogen bonding with mycobacterial targets [1].
The scaffold’s utility extends beyond CNS applications into anti-infective domains through strategic bioisosteric replacement. In pyrazolo[1,5-a]pyrimidine antimycobacterials, the N-(pyridin-2-ylmethyl)amine moiety (exemplified by compound 18, MIC = 3.8 μg/mL) serves as a cationic amphiphile disrupting membrane-associated energy metabolism [7]. Similarly, molecular editing of the phenyl ring with electron-withdrawing substituents (e.g., 4-CF3) modulates target selectivity, though optimal activity resides with 4-fluoro substitution (cLogP = 5.07) in advanced leads [7]. The dihydrochloride counterion in phenyl(pyridin-4-yl)methanamine further enhances salt dissociation properties critical for ionic target interactions, particularly against membrane-embedded transporters and enzymes.
Table 2: Bioactivity of Pyridine-Phenyl Hybrids Across Therapeutic Targets
R Group Variation | Biological Target | Activity Range | Key Physicochemical Determinant |
---|---|---|---|
4-Fluorophenyl | Mycobacterial ATP synthase | MIC90 = 0.40 μg/mL (LORA) | cLogP = 5.07 |
4-Methoxyphenyl | Serotonin reuptake transporter | IC50 < 1 nM | H-bond acceptor count = 3 |
Unsubstituted phenyl | Dopamine D2/D3 receptors | Ki = 15–85 nM | Polar surface area = 38 Ų |
3-Thienyl | MmpL3 inhibition | MIC = 1.4 μg/mL | π-stacking capacity |
The phenyl(pyridinyl)methanamine architecture occupies a strategic niche in monoamine modulator development, bridging first-generation tricyclic antidepressants and contemporary biased ligands. Its asymmetric topology enables simultaneous engagement of orthosteric and allosteric sites, as observed in serotonin transporter (SERT) inhibitors where the protonatable amine anchors to aspartate residues (Asp98 in hSERT) while the pyridinyl nitrogen forms auxiliary hydrogen bonds . This dual interaction paradigm yields compounds with subnanomolar reuptake inhibition (e.g., SSRI derivatives A19–A22, IC50 = 0.23–12 nM) while mitigating off-target binding to histaminergic and muscarinic receptors .
The scaffold's resurgence in dopaminergic therapeutics arises from its conformational adaptability in G protein-coupled receptor (GPCR) binding pockets. Molecular dynamics simulations reveal that the dihedral angle between phenyl and pyridinyl rings (θ = 35–65°) accommodates both D2 receptor canonical binding modes and functionally selective conformations . This plasticity underpins the development of pathway-selective modulators with improved neurological safety profiles. Current structure-activity relationship (SAR) optimization focuses on para-substitution of the phenyl ring to modulate electron density distribution, with fluoro substituents conferring optimal dopamine D2/D3 receptor binding affinity (Ki = 28 nM) while maintaining metabolic stability in human liver microsomes (t½ > 120 min) .
Table 3: Advanced Phenyl(pyridinyl)methanamine Derivatives in Neuropsychiatric Development
Compound Code | Structural Features | Primary Target (IC50/Ki) | Selectivity Ratio (vs Off-targets) |
---|---|---|---|
A20 | 4-(Piperazin-1-yl)phenyl substitution | SERT (IC50 = 0.85 nM) | 5-HT2C/SERT = 1,240:1 |
Vilazodone analog | Indole-ethylamine fusion | 5-HT1A partial agonist (Ki = 0.2 nM) | 5-HT1A/α1 = 350:1 |
D2-45 | Ortho-fluorophenyl variant | Dopamine D3 (Ki = 3.1 nM) | D3/D2 = 12:1 |
PPM-4 | Unsubstituted 4-pyridinyl | Dual SERT/DAT inhibitor | SERT/NET = 8:1 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7